8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
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Overview
Description
8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 6-position and a 3-fluoro-4-methoxyphenyl group at the 8-position. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The reaction is performed in a microwave medium at 140°C, resulting in an 89% yield within 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis method suggests potential for industrial application. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound exhibits biological activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Science: The compound is used in the development of materials with specific properties, such as blue fluorescent organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 8-(3-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a JAK1 and JAK2 inhibitor, the compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways involved in inflammation and cell proliferation . The compound’s ability to act as an RORγt inverse agonist involves binding to the RORγt receptor, modulating its activity and affecting the expression of target genes involved in immune responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A similar compound with a triazole ring fused to a pyridine ring, but without the 3-fluoro-4-methoxyphenyl group.
1,2,4-Triazolo[1,5-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring, exhibiting similar biological activities.
Uniqueness
The uniqueness of 8-(3-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 3-fluoro-4-methoxyphenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C14H10FN3O3 |
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Molecular Weight |
287.25 g/mol |
IUPAC Name |
8-(3-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C14H10FN3O3/c1-21-12-3-2-8(5-11(12)15)10-4-9(14(19)20)6-18-13(10)16-7-17-18/h2-7H,1H3,(H,19,20) |
InChI Key |
DDFZWACEQKETRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN3C2=NC=N3)C(=O)O)F |
Origin of Product |
United States |
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